2-(Fluoren-9-ylidenemethyl)aniline
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Overview
Description
2-(Fluoren-9-ylidenemethyl)aniline is an organic compound that features a fluorenylidene group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoren-9-ylidenemethyl)aniline typically involves the reaction of fluorenone with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, where the carbonyl group of fluorenone reacts with the amino group of aniline to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoren-9-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aniline moiety.
Scientific Research Applications
2-(Fluoren-9-ylidenemethyl)aniline has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Incorporated into polymers to enhance their optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(Fluoren-9-ylidenemethyl)aniline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and amine functionalities. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: Shares the fluorenylidene core but lacks the aniline moiety.
Aniline: Contains the amino group but lacks the fluorenylidene structure.
2-Fluoroaniline: Similar in structure but with a fluorine atom instead of the fluorenylidene group.
Uniqueness
2-(Fluoren-9-ylidenemethyl)aniline is unique due to the combination of the fluorenylidene and aniline moieties, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific electronic characteristics and reactivity .
Properties
CAS No. |
2090-73-5 |
---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H15N/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H,21H2 |
InChI Key |
ZQXBHQGLCJAUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)N |
Origin of Product |
United States |
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